Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate
Description
Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is an oxazole derivative featuring a 2-methoxyethyl substituent at position 2 and an ethyl ester group at position 4 of the heterocyclic ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science.
Properties
CAS No. |
2070896-70-5 |
|---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-3-13-9(11)7-6-14-8(10-7)4-5-12-2/h6H,3-5H2,1-2H3 |
InChI Key |
MAFHGJWIKDNWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate typically involves the reaction of ethyl oxazole-4-carboxylate with 2-methoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Scientific Research Applications
Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 2-Methoxyethyl at C2, ethyl ester at C4 | C₉H₁₃NO₄ | Ether linkage enhances solubility; flexible side chain improves target binding |
| Ethyl 2-chloro-4-methyloxazole-5-carboxylate | Chloro at C2, methyl at C4 | C₇H₈ClNO₃ | Electron-withdrawing Cl increases reactivity; methyl stabilizes the ring |
| Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate | 4-Methoxybenzyl at C2, ethyl ester at C4 | C₁₄H₁₅NO₄ | Bulky benzyl group enhances lipophilicity; methoxy improves π-π interactions |
| Methyl 2-ethyloxazole-4-carboxylate | Ethyl at C2, methyl ester at C4 | C₇H₉NO₃ | Shorter ester chain reduces steric hindrance; ethyl boosts enzyme inhibition |
| Ethyl 2-methyloxazole-4-carboxylate | Methyl at C2, ethyl ester at C4 | C₇H₉NO₃ | Simpler structure with moderate reactivity; widely used in chemical synthesis |
Physicochemical Properties
| Property | This compound | Ethyl 2-chloro-4-methyloxazole-5-carboxylate | Ethyl 2-(4-Methoxybenzyl)oxazole-4-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 199.21 | 189.60 | 261.27 |
| Solubility | High (due to methoxyethyl ether) | Moderate (polar Cl vs. nonpolar methyl) | Low (bulky benzyl group increases lipophilicity) |
| LogP | ~1.2 (estimated) | ~1.8 | ~2.5 |
Unique Advantages of this compound
Enhanced Solubility : The methoxyethyl group introduces polarity, improving aqueous solubility compared to chloro or benzyl-substituted analogs.
Flexible Binding : The ether side chain allows conformational adaptability, enabling interactions with diverse biological targets.
Synthetic Versatility : The ethyl ester at C4 can be hydrolyzed to a carboxylic acid for further derivatization, a feature shared with other oxazole esters .
Biological Activity
Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 201.22 g/mol. The methoxyethyl substituent contributes to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, experiments showed that the compound reduced cell viability in human cancer cell lines by over 50% at specific concentrations .
The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. The oxazole ring can participate in π-π stacking and hydrogen bonding with biological macromolecules, affecting enzyme activity and receptor interactions.
Synthetic Routes
Synthesis typically involves multi-step processes, starting from simpler oxazole derivatives. A common synthetic route includes:
- Formation of the oxazole ring via cyclization reactions.
- Introduction of the methoxyethyl group through nucleophilic substitution.
- Esterification to yield the final product.
Case Studies
A recent study focused on the synthesis and evaluation of this compound derivatives, exploring their structure-activity relationships (SAR). The results indicated that modifications to the methoxyethyl group could enhance biological activity, providing insights into optimizing compounds for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 2-methyloxazole-4-carboxylate | 10200-43-8 | 0.97 |
| Methyl 2-(chloromethyl)oxazole-4-carboxylate | 208465-72-9 | 0.88 |
| Methyl 5-methyloxazole-4-carboxylate | 41172-57-0 | 0.75 |
| Methyl 2-methyloxazole-4-carboxylic acid | 23012-17-1 | 0.96 |
This table illustrates the structural similarities between this compound and related compounds, emphasizing its unique methoxyethyl substitution which may confer distinct biological activities compared to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
